molecular formula C14H13NO3S B029074 6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide CAS No. 26638-56-2

6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide

Cat. No. B029074
CAS RN: 26638-56-2
M. Wt: 275.32 g/mol
InChI Key: UOFSLQBECAIORT-UHFFFAOYSA-N
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Description

“6,11-Dihydro-6-methyldibenzo(c,f)(1,2)thiazepin-11-ol 5,5-dioxide” is a tricyclic compound . It consists of 13 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom, totaling 32 atoms .


Molecular Structure Analysis

The molecule contains a total of 34 bonds. There are 21 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 hydroxyl group, 1 secondary alcohol, and 1 sulfonamide .

Scientific Research Applications

Neuropsychiatric Disorder Treatment

This compound is a key ingredient in the medication Tianeptine , which is used to treat major depressive episodes. Its efficacy extends to both the acute and maintenance phases of depression. Unlike typical antidepressants that work by inhibiting the reuptake of serotonin, Tianeptine’s mechanism of action is thought to involve modulation of glutamate receptor activity and the release of BDNF, which helps in neuroplasticity .

Anti-inflammatory and Immunomodulatory Effects

In scientific studies, Tianeptine has shown potential in reducing inflammation and immune system modulation. It inhibits LPS-induced inflammation and microglial activation, decreases pro-inflammatory cytokine release, and reduces ROS release and NF-κB activation .

Cognitive Enhancement

Research suggests that Tianeptine may improve cognitive function and memory. This is particularly relevant in the context of neurodegenerative diseases and cognitive disorders, where synaptic plasticity plays a crucial role in the deterioration of cognitive functions .

Analgesic Properties

The compound exhibits analgesic properties, making it a candidate for pain management research. It has been observed to attenuate mechanical allodynia, which could be mediated through 5-HT7 receptors, indicating a potential application in neuropathic pain management .

Anticonvulsant Activity

Tianeptine also shows promise as an anticonvulsant. This application is significant in the field of epilepsy research, where new therapeutic options are constantly being sought .

Anxiolytic Benefits

Anxiety disorders, which are characterized by excessive worry and fear, may be alleviated by Tianeptine. Its anxiolytic effects are comparable to other tricyclic antidepressants, providing a potential alternative treatment for anxiety symptoms .

properties

IUPAC Name

6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)19(15,17)18/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFSLQBECAIORT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949470
Record name 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26638-56-2
Record name Dibenzo(c,f)(1,2)thiazepin-11-ol, 6,11-dihydro-6-methyl-, 5,5-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026638562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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